REACTION_CXSMILES
|
[Cl:1]C1C=C([C@H]2[C@@H](C3C=CC=CC=3)CCNC2)C=CC=1.[C:20]1([S:26](N2CC[C@H](C3C=CC=CC=3)[C@H](C3C=CC=C(Cl)C=3)C2)(=[O:28])=[O:27])[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>>[C:20]1([S:26]([Cl:1])(=[O:28])=[O:27])[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1
|
Name
|
cis-1-benzenesulfonyl-3-(3-chloro-phenyl)-4-phenyl-piperidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)N1C[C@H]([C@H](CC1)C1=CC=CC=C1)C1=CC(=CC=C1)Cl
|
Name
|
rac-cis-3-(m-chlorophenyl)-4-phenylpiperidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)[C@@H]1CNCC[C@@H]1C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |